2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at the 1-position, a thioether-linked acetamide group at the 4-position, and a tetrahydrofuran (THF)-derived methyl moiety on the acetamide nitrogen. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its kinase inhibitory activity and structural versatility . The thioether linkage and THF-containing side chain may enhance solubility and bioavailability compared to simpler analogs, while the 3-chlorophenyl group likely contributes to target binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c19-12-3-1-4-13(7-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-5-2-6-26-14/h1,3-4,7,9,11,14H,2,5-6,8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLLSAKRUYOCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in targeting various kinases.
- Thioether linkage : Enhances interaction with biological targets.
- Tetrahydrofuran substituent : May influence pharmacokinetic properties.
1. Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that derivatives of this scaffold can selectively inhibit CDK2, which is particularly relevant in cancer therapy:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CDK2 | 0.5 | |
| Other Pyrazolo Derivatives | CDK2 | Varies (0.1 - 10) |
2. Antifungal Activity
Research indicates that similar compounds exhibit significant antifungal properties. The presence of specific functional groups enhances their efficacy against fungal pathogens:
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | F. oxysporum | 6.25 | |
| Other Pyrazolo Derivatives | Various Fungi | 12.5 - 25 |
3. Anti-Cancer Properties
The compound's ability to inhibit CDK2 suggests potential in cancer treatment. A study demonstrated that compounds with similar structures displayed significant anti-proliferative effects on various cancer cell lines:
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 0.8 | |
| HepG2 (Liver Cancer) | Similar Pyrazolo Derivatives | 0.5 - 5 |
The biological activity of the compound is primarily attributed to its interaction with specific kinases involved in cell signaling pathways:
- CDK Inhibition : Disruption of cell cycle progression leading to apoptosis in cancer cells.
- Fungal Targeting : Inhibition of key enzymes necessary for fungal cell wall synthesis.
Case Studies
Several studies have explored the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Cancer Cell Lines : A comparative analysis of various derivatives showed that modifications at the thioether and tetrahydrofuran positions significantly impacted anti-cancer activity.
- Antifungal Testing : A series of pyrazolo derivatives were tested against common fungal pathogens, revealing that compounds with electron-withdrawing groups exhibited enhanced antifungal activity.
Scientific Research Applications
Compounds in the pyrazolo[3,4-d]pyrimidine class are known for a variety of biological activities, including:
- Anticancer Properties : Many derivatives have shown promising results as inhibitors of various cancer cell lines.
- Kinase Inhibition : Targeting kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2) has been a focus for developing anticancer therapies.
Anticancer Activity
A study examining various pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as anticancer agents. The following table summarizes key findings:
| Compound | Target | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Dual inhibitor with significant anticancer activity |
| Compound 9a | HCT-116 | Not specified | Overcomes Doxorubicin resistance |
| Compound 12b | A549/HCT-116 | 8.21 / 19.56 | Potent anti-proliferative activity |
These findings indicate that derivatives of the compound can effectively inhibit cancer cell proliferation and may overcome drug resistance in certain cases .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be tailored to enhance specific biological activities:
- Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to improved potency and selectivity against targeted kinases.
- The introduction of thioether linkages and tetrahydrofuran moieties has been shown to enhance solubility and bioavailability, critical factors for pharmacological efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Core Heterocycle: The pyrazolo[3,4-d]pyrimidine core (target compound) offers distinct electronic properties compared to thieno[2,3-d]pyrimidine (), which replaces the pyrazole ring with a thiophene. This substitution reduces planarity and may alter binding to kinase ATP pockets .
- Substituent Effects: The THF-methyl group in the target compound likely improves solubility over analogs with rigid aromatic substituents (e.g., chromenone in ). However, fluorophenyl groups () enhance metabolic stability and binding affinity via halogen bonding .
Comparison with Analogues :
- employs Suzuki-Miyaura cross-coupling for aryl substituents, yielding higher purity but requiring palladium catalysts.
- reports direct nucleophilic substitution (chloroacetohydrazide), which is cost-effective but may yield lower regioselectivity .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Notes:
- The target compound’s THF-methyl group likely reduces LogP compared to ’s chromenone derivative (LogP 0.73 vs. 4.54 in ), enhancing aqueous solubility .
- Higher melting points in (302–304°C) suggest strong crystalline packing due to planar chromenone moieties, whereas the target compound’s flexibility may lower crystallinity .
Q & A
Q. Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the thioether (C-S) bond via characteristic shifts (e.g., ¹H: δ 3.5–4.0 ppm for SCH₂; ¹³C: δ 35–45 ppm for C-S) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfur-containing fragments .
- X-ray crystallography : and emphasize single-crystal X-ray diffraction to resolve structural ambiguities, such as bond angles and stereochemistry in heterocyclic systems .
Advanced Question: How can conflicting bioactivity data for this compound be systematically resolved?
Answer :
Contradictions in bioactivity may arise from assay conditions or structural isomerism. Methodological approaches include:
- Dose-response profiling : Test the compound across a range of concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses.
- Isomer separation : Use chiral chromatography (e.g., HPLC with amylose-based columns) to isolate stereoisomers, as the tetrahydrofuran-methyl group may introduce chirality .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases, reconciling discrepancies between in vitro and cellular assays .
Basic Question: What reaction conditions optimize the formation of the tetrahydrofuran-methyl acetamide side chain?
Answer :
The tetrahydrofuran (THF) methyl group is introduced via alkylation or reductive amination:
- Alkylation : React a THF-methyl amine with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C, as described in for similar acetamide syntheses .
- Reductive amination : Use NaBH₃CN or H₂/Pd-C to couple a THF-methyl aldehyde with an amine precursor, followed by acetylation .
Advanced Question: How do electronic effects of the 3-chlorophenyl group influence reactivity and bioactivity?
Answer :
The electron-withdrawing chlorine atom:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution at the pyrazolo-pyrimidine core, as shown in for analogous chlorophenyl derivatives .
- Modulates target binding : Computational studies (e.g., DFT calculations) reveal that the Cl atom increases binding affinity to ATP pockets in kinases by forming halogen bonds with backbone carbonyls .
- Affects metabolic stability : The chloro group reduces oxidative metabolism in liver microsomes, as observed in SAR studies of similar compounds .
Basic Question: What are the stability considerations for this compound under experimental storage?
Q. Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether bond.
- Hydrolytic stability : Avoid aqueous buffers at pH > 8, as the acetamide bond may hydrolyze. recommends lyophilization for long-term storage .
- Oxidation prevention : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit thioether oxidation to sulfoxides .
Advanced Question: What strategies mitigate low yields in multi-step syntheses of this compound?
Q. Answer :
- Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., achieved 70–85% purity after column chromatography) .
- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., from 5 hours to 30 minutes at 100°C) while maintaining yields, as demonstrated in for pyrazolo-pyrimidine systems .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps like thioether formation .
Basic Question: How is the compound’s solubility profile determined for in vitro assays?
Q. Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy.
- LogP calculation : Use HPLC retention times or software (e.g., ChemAxon) to estimate partition coefficients. reports LogP ~2.5 for similar acetamides, indicating moderate lipophilicity .
Advanced Question: How can molecular dynamics (MD) simulations guide SAR studies for this compound?
Q. Answer :
- Binding mode analysis : Run MD simulations (e.g., GROMACS) to predict interactions with targets like kinases. For example, the THF-methyl group may occupy hydrophobic pockets, while the pyrazolo-pyrimidine core forms π-π stacking .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing Cl with F) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
